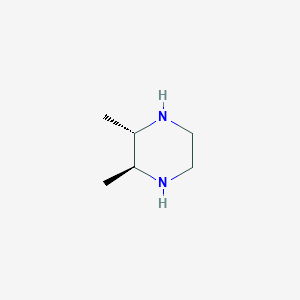
(2S,3S)-2,3-dimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2,3-dimethylpiperazine: is an organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of two methyl groups attached to the second and third carbon atoms in a trans configuration. This compound is a secondary diamine and is used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-Diamine Derivatives: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Ring Opening of Aziridines: Another method involves the ring opening of aziridines under the action of N-nucleophiles, leading to the formation of piperazine derivatives.
Industrial Production Methods: Industrial production methods for (2S,3S)-2,3-dimethylpiperazine are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S,3S)-2,3-dimethylpiperazine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of various heterocyclic compounds .
- Employed in the preparation of metal-organic frameworks and coordination polymers .
Biology and Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates .
Industry:
Mécanisme D'action
The mechanism of action of (2S,3S)-2,3-dimethylpiperazine is not well-documented. as a secondary diamine, it can interact with various molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its role in catalysis and synthesis .
Comparaison Avec Des Composés Similaires
trans-2,5-Dimethylpiperazine: Similar in structure but with methyl groups on the second and fifth carbon atoms.
Piperazine: The parent compound without methyl substitutions.
N-Methylpiperazine: A derivative with a single methyl group on the nitrogen atom.
Uniqueness:
Propriétés
Formule moléculaire |
C6H14N2 |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
COWPTMLRSANSMQ-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1[C@@H](NCCN1)C |
SMILES canonique |
CC1C(NCCN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







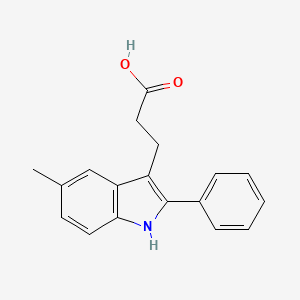
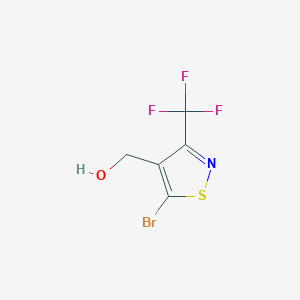
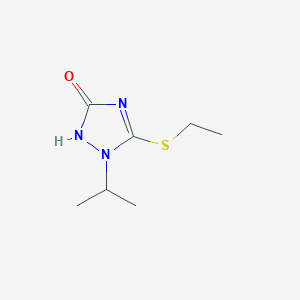




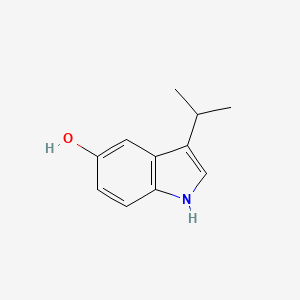
![2-Methylthiazolo[5,4-b]pyridin-6-amine](/img/structure/B8721691.png)
